molecular formula C19H26O2 B565453 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one CAS No. 57906-31-7

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one

Cat. No.: B565453
CAS No.: 57906-31-7
M. Wt: 286.415
InChI Key: PTQFIYQNKVSVGM-QRVBRYPASA-N
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Description

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the phenanthrene core.

    Functional Group Transformations: Introduction of hydroxyl, methyl, and isopropyl groups through various organic reactions such as Friedel-Crafts alkylation, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce specific functional groups.

    Column Chromatography: For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Employing hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.

    Substitution: Halogenation or nitration reactions to replace hydrogen atoms with halogens or nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one exhibits antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents .

Medicine

In medicine, this compound is explored for its anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one apart is its specific stereochemistry and functional groups, which confer unique biological activities and synthetic utility.

Properties

IUPAC Name

(1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFIYQNKVSVGM-QRVBRYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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